molecular formula C8H8F3N3 B2881646 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine CAS No. 2034458-94-9

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2881646
CAS No.: 2034458-94-9
M. Wt: 203.168
InChI Key: OBBJIYFPIWYCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their biological activity.

Preparation Methods

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine typically involves the reaction of 3,3-difluoropyrrolidine with a fluorinated pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine can be compared with other similar compounds, such as:

    2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine: This compound has a nitro group instead of a fluorine atom, which can lead to different chemical and biological properties.

    2-(3,3-Difluoropyrrolidin-1-yl)-5-chloropyrimidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJIYFPIWYCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.